molecular formula C16H18ClN5OSi B15333412 4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine

4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine

Cat. No.: B15333412
M. Wt: 359.88 g/mol
InChI Key: GJNSQUPGEXRQBE-UHFFFAOYSA-N
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Description

The compound 4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine features a pyrimidine core substituted with a chloro group at position 5 and a methoxy group at position 4. Attached to the phenyl ring at position 2 is a 1,2,3-triazole moiety bearing a trimethylsilyl (TMS) group at position 5. This structural combination integrates a heterocyclic scaffold (pyrimidine) with a click-chemistry-derived triazole, a design strategy often employed to enhance pharmacokinetic properties or target-specific interactions . The TMS group introduces significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding interactions compared to analogs with smaller substituents .

Properties

Molecular Formula

C16H18ClN5OSi

Molecular Weight

359.88 g/mol

IUPAC Name

[1-[4-chloro-2-(6-methoxypyrimidin-4-yl)phenyl]triazol-4-yl]-trimethylsilane

InChI

InChI=1S/C16H18ClN5OSi/c1-23-15-8-13(18-10-19-15)12-7-11(17)5-6-14(12)22-9-16(20-21-22)24(2,3)4/h5-10H,1-4H3

InChI Key

GJNSQUPGEXRQBE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N3C=C(N=N3)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyrimidine moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Attachment of the Trimethylsilyl Group:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through various methods, including condensation reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the chlorinated phenyl group with the triazole-substituted pyrimidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent effects on molecular properties:

Compound Name R Group on Triazole Pyrimidine Substituents Key Physicochemical Features Biological Activity (Reported) Reference
Target Compound Trimethylsilyl 5-Cl, 6-OMe High lipophilicity, steric bulk Not reported
Asundexian (BAY 2433334) Trifluoromethyl 5-Cl, 5-OMe Moderate lipophilicity, electron-withdrawing Factor XIa inhibitor (IC50: ~0.1 nM)
CAS 1802430-54-1 4-Chloro 5-Cl, 6-OMe Polar, electron-withdrawing Not reported
Compound 2 (InhA inhibitor) Phenoxy derivative N/A Planar, hydrogen-bonding capability IC50 = 5.6 µM (Mycobacterium InhA)

Key Observations:

  • Trimethylsilyl vs. Trifluoromethyl (Asundexian): The TMS group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to Asundexian’s trifluoromethyl group (logP ~2.8). This could improve membrane permeability but may reduce aqueous solubility .
  • Trimethylsilyl vs.
  • Triazole Linker vs. Other Heterocycles: Compared to pyridazinones () or quinolines (), the triazole in the target compound offers distinct hydrogen-bonding and metal-coordination capabilities, which are critical for enzyme inhibition (e.g., InhA in ) .

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